Zinc bis(iodomethanide)
Description
Historical Context and Evolution of Organozinc Reagents
The field of organometallic chemistry began in the mid-19th century with the pioneering work of Edward Frankland. In 1849, he synthesized the first organozinc compound, diethylzinc (B1219324), by reacting ethyl iodide with zinc metal. unl.ptacs.org This discovery was a cornerstone for the development of the theory of valence. unl.pt For a considerable period, organozinc compounds were widely used as alkylating agents in organic synthesis. oup.com
Throughout the latter half of the 19th century, chemists like Aleksandr Mikhailovich Zaitsev and his student Yegor Yegorovich Vagner expanded the utility of organozinc reagents to synthesize alcohols from various carbonyl compounds. unl.pt Another major advancement was the Reformatsky reaction, developed by Sergei Nikolaevich Reformatskii, which utilized an α-halocarboxylate ester with zinc to form β-hydroxy esters. unl.pt
However, the discovery of Grignard reagents around 1900 led to a decline in the use of organozinc compounds. oup.comresearchgate.net Grignard reagents were generally more reactive and, at the time, easier to prepare. researchgate.net Organozinc reagents were relegated to a secondary role for several decades.
It was not until much later that the chemical community recognized the distinct advantages of the lower reactivity of organozinc compounds. researchgate.netrsc.org Their reduced reactivity allows for greater functional group tolerance, meaning they can be used in molecules containing sensitive groups like esters, ketones, and nitriles without the need for protective groups. acs.orgrsc.org This realization, coupled with their efficacy in transition-metal-catalyzed reactions such as the Negishi cross-coupling, has led to a resurgence in their popularity, cementing their status as indispensable tools in modern organic synthesis. rsc.orgorganic-chemistry.org
Strategic Importance of Zinc bis(iodomethanide) as a C1 Organometallic Synthon in Chemical Transformations
Zinc bis(iodomethanide), with the chemical formula Zn(CH₂I)₂, is a prominent member of the zinc carbenoid family of reagents. thieme-connect.de In the language of synthetic chemistry, it is classified as a "C1 synthon," a reagent that effectively delivers a single-carbon building block to a substrate molecule. researchgate.net Its primary role is to act as a source of a methylene (B1212753) group (CH₂) for transfer in various chemical transformations.
The most significant application of Zinc bis(iodomethanide) is in cyclopropanation reactions, a process that creates a three-membered cyclopropane (B1198618) ring from an alkene. This transformation is of great synthetic value, as the cyclopropane motif is present in numerous biologically active compounds and serves as a versatile intermediate for further functionalization. wiley-vch.de The reaction is analogous to the well-known Simmons-Smith reaction, which typically employs iodomethylzinc iodide (IZnCH₂I). wikipedia.org
Several methods exist for the preparation of Zinc bis(iodomethanide). The choice of method can influence the reagent's reactivity.
| Preparation Method | Reactants | Reference |
| Diethylzinc Method | Diethylzinc (Et₂Zn) and Diiodomethane (B129776) (CH₂I₂) | unl.ptthieme-connect.de |
| Zinc-Copper Couple Method | Zinc-Copper Couple (Zn/Cu) and Diiodomethane (CH₂I₂) | thieme-connect.de |
| Diazomethane Method | Zinc Iodide (ZnI₂) and Diazomethane (CH₂N₂) | unl.pt |
The reactivity of Zinc bis(iodomethanide) and related reagents can be tailored for specific applications. For instance, the use of bis(chloromethyl)zinc, prepared from chloroiodomethane, can lead to higher yields in the cyclopropanation of certain deactivated alkenes. unl.ptthieme-connect.de The choice of solvent and the presence of additives can also significantly impact the efficiency of transformations involving these reagents. acs.orgresearchgate.net For example, iodomethylzinc alkoxides, formed from the reaction of bis(iodomethyl)zinc (B12336892) with an alcohol, are generally poor cyclopropanating agents but can be activated by the addition of a Lewis acid. acs.org
The strategic importance of Zinc bis(iodomethanide) lies in its ability to deliver a methylene group cleanly and often with high stereospecificity, preserving the stereochemistry of the starting alkene in the final cyclopropane product. masterorganicchemistry.com This predictable and controlled reactivity makes it a valuable C1 synthon for the stereoselective synthesis of complex molecular architectures.
Structure
2D Structure
Properties
IUPAC Name |
zinc;iodomethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2I.Zn/c2*1-2;/h2*1H2;/q2*-1;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKISHNHYNINFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]I.[CH2-]I.[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4I2Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471941 | |
| Record name | Zinc bis(iodomethanide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14399-53-2 | |
| Record name | Zinc bis(iodomethanide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of Zinc Bis Iodomethanide
Activated Zinc Pathways for Reagent Generation
The direct reaction of diiodomethane (B129776) with metallic zinc is the most fundamental method for producing iodomethylzinc species. However, commercial zinc dust is often unreactive due to a passivating layer of zinc oxide on its surface. Therefore, activation of the zinc is crucial for the efficient generation of the desired organozinc reagent. wikipedia.orgnih.gov
Preparation from Diiodomethane and Zinc Metal
The classic preparation of the Simmons-Smith reagent involves the reaction of diiodomethane with zinc metal. chemistrylearner.comnumberanalytics.com This heterogeneous reaction leads to the formation of iodomethylzinc iodide (ICH₂ZnI), which is believed to exist in equilibrium with bis(iodomethyl)zinc (B12336892) and zinc iodide. escholarship.org The reaction is typically carried out in an ethereal solvent, such as diethyl ether or tetrahydrofuran. wikipedia.org
Zn + CH₂I₂ → ICH₂ZnI
This organozinc carbenoid is the key intermediate that reacts with alkenes to form cyclopropanes in a stereospecific manner. umich.eduorganicchemistrytutor.com The quality and surface area of the zinc, as well as the reaction conditions, significantly influence the rate and yield of reagent formation. To improve the reaction rate, ultrasonication is sometimes employed to facilitate the reaction at the metal surface. organic-chemistry.org
Influence of Zinc Activation Protocols (e.g., Copper, Lead)
To overcome the low reactivity of standard zinc dust, various activation methods have been developed. The most common and historically significant method is the use of a zinc-copper couple. wikipedia.orgchemistrylearner.com
Copper Activation: The zinc-copper couple is an alloy of zinc and copper, where zinc is the major component (typically >90%). wikipedia.org It is speculated that the presence of copper enhances the reactivity of the zinc at the alloy's surface, though the exact mechanism is not fully documented. wikipedia.org The couple can be prepared through several methods, including the reduction of copper(II) salts with zinc dust. wikipedia.org One reproducible method involves treating zinc powder with copper(II) acetate (B1210297) monohydrate in hot acetic acid. wikipedia.org The resulting dark-colored powder is then used to generate the iodomethylzinc reagent from diiodomethane. wikipedia.org The use of a zinc-copper couple is a hallmark of the original Simmons-Smith reaction. thermofisher.com
Below is a table summarizing various zinc activation protocols and their effects.
| Activation Protocol | Precursors | Key Observations |
| Zinc-Copper Couple | Zinc dust, Copper(II) sulfate (B86663) or Copper(II) acetate | Classic method, enhances reactivity for Simmons-Smith reaction. wikipedia.org |
| Lead | Zinc dust, Lead salts (as impurity or additive) | Can have a catalytic activating or deactivating effect depending on conditions. acs.org |
| 1,2-Dibromoethane (B42909)/TMSCl | Zinc dust, 1,2-Dibromoethane, Trimethylsilyl chloride | Effective activation, but 1,2-dibromoethane is a carcinogen. nih.gov |
| Lithium Chloride (LiCl) | Zinc dust, LiCl | Promotes zinc insertion and solubilizes the resulting organozinc halide. uni-muenchen.de |
Derivatization Strategies for Modified Iodomethanide Reagents
The scope of zinc-based cyclopropanation has been significantly expanded through the development of modified iodomethanide reagents. These strategies involve either altering the dihaloalkane precursor or modifying the ligands on the zinc atom to tune the reactivity and selectivity of the resulting carbenoid.
One primary strategy involves the use of substituted 1,1-dihaloalkanes. For example, reacting 1,1-diiodoethane (B1619546) or α,α-diiodotoluene with activated zinc generates β-substituted zinc carbenoids. organic-chemistry.org These reagents can then be used to synthesize β-substituted γ-keto esters from β-keto esters, demonstrating a powerful chain-extension methodology. organic-chemistry.org
Another important derivatization approach is the formation of gem-dizinc carbenoids. These novel reagents, with the general structure RZnCHIZnR, can be generated from the reaction of diethylzinc (B1219324) with iodoform (B1672029) (CHI₃). nih.gov These gem-dizinc species have shown high efficiency in the stereoselective cyclopropanation of butenediol derivatives to create 1,2,3-substituted cyclopropanes. nih.govnih.gov
Furthermore, the reactivity of the zinc carbenoid can be modified by altering the ligands on the zinc atom. The Furukawa modification, which uses diethylzinc (Et₂Zn) in place of the zinc-copper couple, generates a more reactive reagent. wikipedia.orgnih.gov Other modifications, such as those developed by Charette and Shi, involve replacing the iodide ligand on the zinc with more electron-withdrawing groups, such as phosphates or trifluoroacetates. organic-chemistry.orgwikipedia.org These modified reagents, like CF₃CO₂ZnCH₂I, are often more nucleophilic and can cyclopropanate a wider range of alkenes, including those that are electron-deficient. organic-chemistry.orgwikipedia.org
The table below provides examples of derivatized iodomethanide reagents and their precursors.
| Reagent Type | Precursors | Resulting Reagent (General Structure) | Application |
| Substituted Zinc Carbenoid | 1,1-Diiodoethane, Zn/Cu | CH₃CH(I)ZnI | Synthesis of β-methylated γ-keto esters organic-chemistry.org |
| gem-Dizinc Carbenoid | Iodoform (CHI₃), Et₂Zn | EtZnCH(I)ZnEt | Stereoselective synthesis of 1,2,3-substituted cyclopropanes nih.gov |
| Furukawa Reagent | Diiodomethane, Et₂Zn | EtZnCH₂I | Increased reactivity for cyclopropanation wikipedia.org |
| Shi Reagent | Diiodomethane, Et₂Zn, CF₃COOH | CF₃CO₂ZnCH₂I | Cyclopropanation of electron-deficient alkenes wikipedia.org |
Fundamental Reactivity Modes and Mechanistic Elucidation of Zinc Bis Iodomethanide
Intrinsic Reactivity Paradigms
The fundamental reactivity of Zinc bis(iodomethanide) can be understood through two primary paradigms: its electronic nature which imparts nucleophilic character on the methylene (B1212753) units, and the Lewis acidic character of the zinc center which allows it to coordinate to and direct substrates.
While formally a neutral compound, the electronic structure of Zinc bis(iodomethanide) imparts significant carbanionic character to the methylene carbons. The large difference in electronegativity between carbon (2.55) and zinc (1.65) results in highly polarized carbon-zinc bonds. masterorganicchemistry.com This polarization means the CH₂I groups function as potent nucleophilic methylene donors.
The characterization as a "dianionic species" is not a formal description but can be conceptualized by considering the structure Zn(CH₂I)₂. In this form, the single zinc atom is bound to two iodomethyl groups. Each C-Zn bond represents a site of high electron density on the carbon, making it behave like an anion. Therefore, the molecule possesses two such nucleophilic sites, acting as a synthetic equivalent of a dianionic "CH₂²⁻" synthon, albeit in a masked, covalent form. DFT computational studies have focused on the Schlenk equilibrium that favors the formation of the monoalkylzinc carbenoid (IZnCH₂I) over the dialkylzinc carbenoid (Zn(CH₂I)₂), with the latter being responsible for initiating the cyclopropanation. wiley-vch.de
The zinc center in Zinc bis(iodomethanide) and its related equilibrium species (ICH₂ZnI) is inherently Lewis acidic. mdpi.com This property is fundamental to its reactivity, particularly in reactions with functionalized alkenes. The reagent can function as a bidentate Lewis acid by coordinating to two Lewis basic sites on a single substrate molecule. This bidentate coordination is a key factor in achieving high levels of stereocontrol in many cyclopropanation reactions.
A primary example is the cyclopropanation of allylic alcohols. The zinc reagent coordinates to both the hydroxyl group (a Lewis base) and the alkene π-system simultaneously. organic-chemistry.orgmarquette.edu This chelation directs the delivery of the methylene group to the syn-face of the double bond relative to the hydroxyl group, often with a high degree of diastereoselectivity. organic-chemistry.orgnih.gov This directing effect highlights the reagent's ability to organize the transition state through bidentate interactions. Charette has proposed models where the Zn(CH₂I)₂ species coordinates to both an amide carbonyl and the allylic alcohol oxygen, further illustrating this principle. marquette.edu The Lewis acidity of the zinc center is a tunable feature; reagents like CF₃CO₂ZnCH₂I are more electrophilic and can cyclopropanate alkenes without a directing group. organic-chemistry.org
Characterization as a Dianionic Species
Detailed Reaction Mechanism Investigations
Mechanistic studies have largely focused on the pathway of methylene transfer in cyclopropanation and the nature of key intermediates that can form, particularly in reactions with carbonyl-containing substrates.
It is widely accepted that the Simmons-Smith cyclopropanation proceeds through a concerted mechanism. masterorganicchemistry.comyoutube.com This means that the two new carbon-carbon bonds forming the cyclopropane (B1198618) ring are made simultaneously. The primary evidence for this pathway is the stereospecificity of the reaction: the stereochemical configuration of the starting alkene is retained in the cyclopropane product. wikipedia.org For instance, a cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will yield a trans-substituted product. masterorganicchemistry.com
The transition state is often described as a "butterfly-type" structure where the alkene approaches the C-Zn bond of the carbenoid. wikipedia.org In this model, the methylene carbon is transferred to the double bond in a single, synchronous step involving a three-centered transition state. wikipedia.org This concerted pathway avoids the formation of open-chain, charged intermediates that could undergo bond rotation and lead to a loss of stereochemistry. masterorganicchemistry.com Density functional theory (DFT) calculations support this model, indicating that an Sₙ2-like displacement of the iodide by the olefin, followed by the cleavage of the C-Zn bond to form the ring, is the favored reaction course. wiley-vch.de
| Feature | Implication for Concerted Mechanism |
| Stereospecificity | The geometry of the alkene (cis/trans) is preserved in the cyclopropane product. |
| Single Transition State | The reaction proceeds without discrete intermediates that could lead to stereochemical scrambling. |
| "Butterfly" Model | Describes the simultaneous delivery of the CH₂ group to both carbons of the alkene π-bond. |
| DFT Support | Computational studies confirm the concerted pathway is energetically favorable over stepwise alternatives. wiley-vch.de |
While the classic cyclopropanation of a simple alkene is concerted, reactions with other substrates can involve distinct intermediates that dictate the reaction outcome.
In reactions involving carbonyl compounds or the ring-opening of cyclopropanols, zinc cyclopropoxide intermediates play a crucial role. arkat-usa.orgrsc.org These species are zinc alkoxides of cyclopropanols. For example, the highly diastereoselective synthesis of trans-1,2-substituted cyclopropanols from α-chloroaldehydes using the bimetallic reagent CH₂(ZnI)₂ proceeds via the formation of a zinc cyclopropoxide intermediate. nih.gov
A critical feature of these cyclopropoxides is their ability to undergo reversible ring-opening to generate zinc homoenolate intermediates. arkat-usa.orgnih.gov This equilibrium between the cyclopropoxide and the open-chain homoenolate is key to the observed stereoselectivity. Even if the initial addition to the carbonyl is not highly selective, the system can equilibrate to the thermodynamically more stable trans-cyclopropoxide, leading to a high diastereomeric ratio in the final product upon workup. nih.gov This dynamic equilibrium provides a pathway for stereochemical correction, a powerful feature not present in the concerted cyclopropanation of simple alkenes. The transient zinc homoenolates generated from this equilibrium are themselves valuable intermediates for further C-C bond formations. rsc.orgchemrxiv.org
| Intermediate | Formation | Role |
| Zinc Cyclopropoxide | Reaction of a zinc carbenoid with a carbonyl group (e.g., in an α-chloroaldehyde). nih.gov | A key intermediate that can determine the final product's stereochemistry. |
| Zinc Homoenolate | Reversible ring-opening of a zinc cyclopropoxide. arkat-usa.orgnih.gov | Allows for equilibration between diastereomeric cyclopropoxide intermediates, leading to high selectivity. nih.gov Serves as a nucleophilic species for other reactions. chemrxiv.org |
Formation and Role of Key Intermediates
Enolate-Homoenolate Intermediates
The reactivity of zinc bis(iodomethanide), also known as bis(iodozincio)methane, extends to the formation of zinc enolate and homoenolate equivalents, which serve as crucial intermediates in various carbon-carbon bond-forming reactions. These intermediates are typically generated through the reaction of zinc bis(iodomethanide) with specific substrates, leading to subsequent reactions with electrophiles.
The treatment of α-sulfonyloxy ketones with bis(iodozincio)methane provides a key pathway to zinc cyclopropoxides, which function as equivalents of zinc homoenolates. This transformation proceeds via a nucleophilic addition of the reagent to the carbonyl group, followed by an intramolecular substitution reaction. researchgate.net When an optically active α,β-epoxy ketone or α-sulfonyloxy ketone is treated with the dizinc (B1255464) reagent, a zinc alkoxide of a cyclopropanol (B106826) is formed. This resulting zinc alkoxide behaves as a chiral homoenolate. Subsequent treatment with an electrophile in the presence of copper cyanide can yield optically active α-tertiary or -quaternary ketones with high optical purity. researchgate.net
Furthermore, bis(iodozincio)methane can transform isocyanates into the enolate equivalent of amides through a process of zinciomethylation. The reactivity of the resulting enolate equivalent as a nucleophile towards aldehydes is dependent on the substituent on the isocyanate. For instance, with the enolate equivalent derived from phenyl isocyanate, the addition of a catalytic amount of an optically active amino alcohol can facilitate a catalytic asymmetric Reformatsky-type reaction. thieme-connect.de
A review by Matsubara and Uchiyama delves into the unique molecular transformations facilitated by bis(iodozincio)methane, highlighting its ability to generate and utilize enolate-homoenolate intermediates in its reactions. thieme-connect.de
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Applications in Reaction Mechanism Analysis
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate reaction mechanisms of zinc carbenoids, including zinc bis(iodomethanide). These computational studies provide valuable insights into transition state geometries, reaction energetics, and the factors governing stereoselectivity, which are often challenging to determine experimentally.
DFT calculations have been instrumental in analyzing the Simmons-Smith cyclopropanation reaction, a classic transformation involving zinc carbenoids. Studies have investigated the potential energy surfaces for the reaction of zinc carbenoids with alkenes, identifying two primary competing pathways: a concerted methylene transfer and a stepwise carbometalation mechanism. Current time information in Birmingham, GB. For the Simmons-Smith reaction, the addition reaction leading to cyclopropane is energetically favored over an insertion reaction. researchgate.net The transition state for the addition is a three-centered structure, which successfully explains the observed stereochemical outcomes of the reaction. researchgate.net
Computational studies have also compared the reactivity of mono-zinc carbenoids with gem-dizinc carbenoids. DFT calculations reveal that gem-dizinc carbenoids generally exhibit significantly lower activation barriers in cyclopropanation reactions compared to their mono-zinc counterparts. scispace.com The attack of gem-dizinc carbenoids on ethylene (B1197577) is typically synchronous, involving both CH2 groups, whereas mono-zinc carbenoids tend to react via an asynchronous attack. scispace.com This difference in mechanism contributes to the enhanced reactivity of gem-dizinc species. The electrophilic character of the carbenoid is also a key factor, with gem-dizinc carbenoids possessing a greater positive charge distribution, rendering them more electrophilic than mono-zinc carbenoids. scispace.com
The influence of Lewis acids on these reactions has also been a subject of DFT studies. The addition of a Lewis acid like zinc iodide can accelerate both mono- and gem-dizinc carbenoid reactions by lowering the activation barrier. scispace.com
The table below summarizes key findings from various DFT studies on zinc carbenoid reactions, providing a comparative overview of different systems and their calculated activation energies.
| Reactant System | Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) | Key Finding | Reference |
| Ethylene + (Chloromethyl)zinc chloride | Cyclopropanation (Addition) | B3LYP | 24.7 | Addition is favored over insertion. | researchgate.net |
| Ethylene + (Chloromethyl)zinc chloride | Cyclopropanation (Insertion) | B3LYP | 36.0 | Higher activation energy than addition. | researchgate.net |
| Ethylene + Mono-zinc carbenoids | Cyclopropanation | DFT | ~20-25 | Asynchronous attack on the alkene. | scispace.com |
| Ethylene + gem-Dizinc carbenoids | Cyclopropanation | DFT | ~15 | Synchronous attack on the alkene. | scispace.com |
| Allenamides + Zn(CH2Cl)2 | Cyclopropanation | M06 | - | Methylene transfer pathway is favored. | thieme-connect.de |
These theoretical investigations have significantly advanced the understanding of the fundamental reactivity of zinc bis(iodomethanide) and related zinc carbenoids, providing a detailed molecular-level picture of their reaction pathways.
Synthetic Applications of Zinc Bis Iodomethanide in Carbon Carbon Bond Formation
Cyclopropanation Reactions
The primary application of zinc bis(iodomethanide) is in the cyclopropanation of alkenes. This process involves the addition of a methylene (B1212753) group (CH₂) to a carbon-carbon double bond, yielding a cyclopropane (B1198618) ring. The reaction is valued for its functional group tolerance and often high degree of stereochemical control.
Reactivity with Unsaturated Hydrocarbons (Alkenes)
Zinc bis(iodomethanide) reacts effectively with a wide range of unsaturated hydrocarbons, including both electron-rich and electron-deficient alkenes, to form cyclopropanes. masterorganicchemistry.comorganic-chemistry.org The reaction is typically carried out by treating an alkene with diiodomethane (B129776) and a zinc-copper couple, which generates the active carbenoid species, often represented as IZnCH₂I or related structures. masterorganicchemistry.com The reaction is concerted, meaning both new carbon-carbon bonds are formed simultaneously. This mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product. youtube.com
The versatility of this reagent is demonstrated by its successful application to various types of alkenes, including:
Unfunctionalized alkenes
Allylic alcohols nih.govharvard.edu
Styrenic substrates organic-chemistry.org
High yields, often in the range of 72-99%, have been reported for the cyclopropanation of different alkenes using a storable phosphate (B84403) carbenoid precursor to the active zinc species. organic-chemistry.org The reaction's broad scope makes it a valuable tool in the synthesis of complex molecules. wiley-vch.de
Diastereoselective Control in Cyclopropane Synthesis
A significant advantage of using zinc bis(iodomethanide) and related reagents is the ability to control the diastereoselectivity of the cyclopropanation reaction. This is particularly evident in reactions with chiral or prochiral alkenes, where the formation of one diastereomer over another is favored.
In certain cyclopropanation reactions, particularly with substituted alkenes, there is a notable preference for the formation of the trans-diastereomer. organic-chemistry.org For instance, the reaction of zinc bis(iodomethanide) with α-chloroaldehydes yields trans-2-substituted cyclopropanols with high diastereoselectivity, achieving diastereomeric ratios (dr) of up to 18:1. organic-chemistry.org This high trans-selectivity is attributed to the equilibration of cyclopropoxide intermediates through a transient homoenolate, where the trans isomer is sterically favored. organic-chemistry.org
The following table illustrates the diastereoselective synthesis of trans-cyclopropanols from various α-chloroaldehydes.
| Entry | α-Chloroaldehyde Substrate | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | 2-Chloro-3-phenylpropanal | 85 | >20:1 |
| 2 | 2-Chloro-4-methylpentanal | 78 | 15:1 |
| 3 | 2-Chloro-3-(benzyloxy)propanal | 89 | 10:1 |
Data compiled from studies on the diastereoselective synthesis of trans-2-substituted cyclopropanols. organic-chemistry.org
The cyclopropanation reaction with zinc bis(iodomethanide) is stereospecific, meaning the geometric configuration of the starting alkene is preserved in the cyclopropane product. youtube.com If the substituents on the alkene are cis to each other, they will remain cis in the resulting cyclopropane. Conversely, a trans-alkene will yield a trans-substituted cyclopropane. This stereospecificity is a direct consequence of the concerted mechanism of the reaction.
For example, the cyclopropanation of (Z)-cyclooctene yields exclusively cis-bicyclo[6.1.0]nonane, while the reaction with (E)-cyclooctene would produce the trans isomer. This predictability is a key feature of the Simmons-Smith reaction and its derivatives.
Preference for Trans-Diastereomer Formation
Asymmetric Cyclopropanation Strategies
The development of asymmetric cyclopropanation reactions using zinc carbenoids has been a significant area of research, aiming to control the absolute stereochemistry of the newly formed stereocenters.
Enantioselective cyclopropanation can be achieved by employing chiral auxiliaries or chiral catalysts that influence the approach of the carbenoid to the alkene. One successful strategy involves the use of chiral ligands to modify the zinc carbenoid.
In the cyclopropanation of allylic alcohols, the addition of a chiral bis-methanesulfonamide catalyst in conjunction with bis(iodomethyl)zinc (B12336892) has been shown to produce cyclopropanes with high enantiomeric excess (ee). nih.gov Interestingly, the presence of zinc iodide was found to significantly enhance both the reaction rate and the enantioselectivity. nih.gov For the reaction with cinnamyl alcohol, the enantiomeric excess increased from 80% to 89% upon the addition of one equivalent of zinc iodide. nih.gov This effect is attributed to a Schlenk equilibrium that generates the more reactive and selective (iodomethyl)zinc iodide species. nih.gov
Another approach utilizes chiral dioxaborolane auxiliaries derived from tartaric acid amides to direct the cyclopropanation of allylic alcohols, resulting in high enantioselectivities. harvard.edu The following table provides examples of enantioselective cyclopropanation of allylic alcohols using a chiral dioxaborolane promoter.
| Entry | Allylic Alcohol Substrate | Yield (%) | Enantiomeric Excess (%) |
| 1 | (E)-3-Phenyl-2-propen-1-ol | 85 | 92 |
| 2 | (E)-2-Hexen-1-ol | 78 | 88 |
| 3 | Geraniol | 75 | 90 |
Data from studies on asymmetric cyclopropanation using chiral dioxaborolane auxiliaries. harvard.edu
These enantioselective methods have expanded the utility of zinc bis(iodomethanide) in the synthesis of chiral building blocks for natural products and pharmaceuticals. wiley-vch.de
Stereospecific Construction of Quaternary Carbon Stereocenters
The construction of all-carbon quaternary stereocenters, which are carbon atoms bonded to four other carbon atoms, represents a significant challenge in synthetic organic chemistry. While various methods utilizing reagents such as organoaluminum species and transition metal catalysts like palladium have been developed for this purpose, a comprehensive review of the scientific literature indicates a notable lack of published research detailing the use of Zinc bis(iodomethanide) for the stereospecific construction of these centers. youtube.comyoutube.comcaltech.edu The primary applications of Zinc bis(iodomethanide) in carbon-carbon bond formation appear to be concentrated in other areas of synthesis.
Synthesis of Substituted Cyclopropanols
A significant application of Zinc bis(iodomethanide) is in the highly diastereoselective synthesis of trans-2-substituted cyclopropanols. organic-chemistry.org This transformation is achieved through the reaction of the bimetallic reagent with α-chloroaldehydes. The process yields cyclopropanols, which are important structural motifs in numerous natural products and therapeutic agents, in good yields and with high diastereoselectivity. organic-chemistry.org
The reaction's high trans-selectivity is attributed to the equilibration of the initially formed cyclopropoxide intermediates through a transient homoenolate. organic-chemistry.org Optimization of reaction conditions, such as temperature and the equivalents of the zinc reagent, is crucial for maximizing both yield and diastereomeric ratio. For instance, conducting the reaction at 0°C with two equivalents of CH₂(ZnI)₂ has been shown to produce trans-cyclopropanols with diastereomeric ratios as high as 18:1. organic-chemistry.org This method is effective for a range of α-chloroaldehydes, including those with protected β- or γ-hydroxy groups. organic-chemistry.org Mechanistic studies support that the steric minimization in the equilibration of the cyclopropoxide intermediates favors the formation of the trans-isomer. organic-chemistry.org
Table 1: Diastereoselective Synthesis of trans-2-Substituted Cyclopropanols using Zinc bis(iodomethanide)
| Substrate (α-chloroaldehyde) | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 2-chloro-3-phenylpropanal | 89% | >10:1 |
| 2-chloro-4-methylpentanal | 75% | 12:1 |
| 2-chloro-3-(benzyloxy)propanal | 85% | 18:1 |
| 2-chloro-4-((tert-butyldimethylsilyl)oxy)butanal | 81% | 15:1 |
| 2-chloro-5-((triphenylmethyl)oxy)pentanal | 78% | 14:1 |
Methylenation of Carbonyl Compounds
Zinc bis(iodomethanide) serves as an effective reagent for the methylenation of carbonyl compounds, converting aldehydes and ketones into their corresponding alkenes. Current time information in Madison County, US. Density functional theory (DFT) calculations have elucidated the reaction pathway, indicating a two-step process. Current time information in Madison County, US.
The first step involves the nucleophilic addition of the methylene group from the gem-dizinc reagent to the carbonyl carbon. This nucleophilic attack is enhanced by the presence of two zinc atoms and is assisted by the electrophilic activation of the carbonyl oxygen by one of the zinc atoms. Current time information in Madison County, US. The second step is the olefination, a process facilitated by both zinc atoms, which leads to the formation of the double bond and elimination of zinc-containing byproducts without involving an electron transfer process. Current time information in Madison County, US.
1,4-Addition Reactions
Zinc bis(iodomethanide) undergoes 1,4-addition (conjugate addition) to certain α,β-unsaturated ketones. While the reaction with simple enones can be inefficient, the presence of specific activating groups on the substrate can lead to highly efficient transformations. organic-chemistry.org
A notable example is the reaction with γ-acyloxy-α,β-unsaturated ketones. This reaction initiates a novel tandem sequence that results in the formation of 1,3-diketones. The process begins with the 1,4-addition of the dizinc (B1255464) reagent to the enone system, which generates a zinc enolate and a zinciomethyl group. organic-chemistry.org This intermediate then undergoes an intramolecular nucleophilic attack by the enolate on the ester group, followed by a Grob-type fragmentation to yield the 1,3-diketone product. This method is advantageous as it avoids the need for silylating agents and demonstrates good tolerance for various functional groups. organic-chemistry.org
Table 2: Tandem 1,4-Addition and Fragmentation for 1,3-Diketone Synthesis
| Substrate (γ-acyloxy-α,β-unsaturated ketone) | Product (1,3-diketone) | Yield (%) |
| (E)-4-oxo-4-phenylbut-2-en-1-yl acetate (B1210297) | 1-phenylbutane-1,3-dione | 85% |
| (E)-4-oxo-4-(p-tolyl)but-2-en-1-yl benzoate | 1-(p-tolyl)butane-1,3-dione | 82% |
| (E)-1-oxaspiro[4.5]decan-3-en-2-one derivative | Cyclic 1,3-diketone | 75% |
The tandem reaction initiated by the 1,4-addition of Zinc bis(iodomethanide) has found application in ring-contraction methodologies. When the substrate is a cyclic γ-acyloxy-α,β-unsaturated ketone, such as a lactone derivative, the intramolecular cyclization and subsequent fragmentation sequence leads to the formation of a smaller cyclic 1,3-diketone. organic-chemistry.org This represents a three-atom ring contraction, where the original lactone ring is contracted by three atoms (one oxygen and two carbons) in the process of forming the new carbocyclic diketone. This application highlights the utility of the reagent in constructing complex cyclic systems from readily available starting materials. organic-chemistry.org
Other Carbon-Carbon Bond Forming Transformations
Beyond the specific applications detailed above, Zinc bis(iodomethanide) is primarily associated with methylene transfer reactions. The formation of cyclopropanes from alkenes, a reaction famously known as the Simmons-Smith reaction, traditionally utilizes a zinc-copper couple and diiodomethane. masterorganicchemistry.comlibretexts.org This in situ procedure generates a carbenoid species, (iodomethyl)zinc iodide (ICH₂ZnI), which is closely related to Zinc bis(iodomethanide). youtube.comyoutube.com Both reagents act as methylene donors for the stereospecific cyclopropanation of alkenes.
The tandem reaction that begins with a 1,4-addition to produce 1,3-diketones is another powerful carbon-carbon bond-forming transformation facilitated by Zinc bis(iodomethanide). organic-chemistry.org This sequence effectively creates a new carbon-carbon bond during the initial conjugate addition and then reforms the carbon framework through fragmentation, showcasing a more complex transformation than simple methylenation or cyclopropanation.
Applications of Zinc Bis Iodomethanide in Other Organic Transformations
Reduction Reactions of Organometallic Species
The ability of Zinc bis(iodomethanide) to act as a reducing agent is particularly evident in its interactions with transition metal complexes, such as π-allylpalladium species.
In the presence of a palladium catalyst, Zinc bis(iodomethanide) can induce an umpolung (polarity reversal) of the reactivity of a π-allylpalladium intermediate. rsc.org Typically, π-allylpalladium complexes are electrophilic and react with nucleophiles. However, the treatment with bis(iodozincio)methane leads to the reduction of the palladium center and the formation of a nucleophilic zinc dienolate. rsc.org
A notable example is the reaction of a γ-acyloxy-α,β-unsaturated ketone with bis(iodozincio)methane in the presence of a palladium catalyst. rsc.org This process does not result in a simple reduction but initiates a tandem reaction sequence. The umpolung of the initially formed π-allylpalladium complex generates a zinc dienolate, which then participates in a self-condensation reaction to form a cyclohexene (B86901) derivative. rsc.org This transformation is highly diastereoselective, creating three adjacent stereogenic centers in a single operation. rsc.org
Table 1: Transformation of a γ-Acyloxy-α,β-unsaturated Ketone via Umpolung of a π-Allylpalladium Intermediate
| Substrate | Reagents | Catalyst | Key Intermediate | Product |
| γ-Acyloxy-α,β-unsaturated ketone | Bis(iodozincio)methane | Palladium complex | Zinc dienolate | Cyclohexene derivative |
Nucleophilic Substitution Reactions Involving Iodomethanide Ligands
The iodomethanide moiety within bis(iodozincio)methane can act as a nucleophile, participating in substitution reactions. This is often observed in a sequential manner, where an initial nucleophilic addition of the dizinc (B1255464) reagent is followed by an intramolecular nucleophilic substitution. nih.gov
This reactivity is exemplified in the reaction of bis(iodozincio)methane with ketones bearing a leaving group at the α-position, such as α,β-epoxy ketones or α-sulfonyloxy ketones. nih.govoup.com The reaction proceeds through two distinct steps:
Nucleophilic Addition: The bis(iodozincio)methane first adds to the carbonyl group of the ketone. nih.gov
Intramolecular Nucleophilic Substitution: The newly introduced iodozinciomethyl group then undergoes an intramolecular SN2 reaction, displacing the leaving group on the adjacent carbon. nih.govkyoto-u.ac.jp
This sequence results in the formation of a cyclopropanol (B106826) zinc alkoxide. nih.gov When an optically active α,β-epoxy ketone or α-sulfonyloxy ketone is used, the reaction can proceed stereospecifically, yielding an optically active zinc alkoxide of a cyclopropanol with a chiral tertiary or quaternary carbon center. nih.gov This intermediate can then be trapped with various electrophiles in the presence of copper cyanide to produce optically active α-substituted ketones with high optical purity. nih.gov
Table 2: Nucleophilic Cyclopropanation with Bis(iodozincio)methane
| Substrate Type | Reaction Sequence | Intermediate | Final Product (after electrophilic quench) |
| α,β-Epoxy ketone | 1. Nucleophilic addition to carbonyl2. Intramolecular SN2 displacement of epoxide | Zinc alkoxide of cyclopropanol | α-Substituted ketone |
| α-Sulfonyloxy ketone | 1. Nucleophilic addition to carbonyl2. Intramolecular SN2 displacement of sulfonyloxy group | Zinc alkoxide of cyclopropanol | α-Substituted ketone |
This "nucleophilic cyclopropanation" highlights the dual role of bis(iodozincio)methane, where one carbon-zinc bond initiates an addition and the other facilitates a subsequent substitution, all within the same molecule. kyoto-u.ac.jp
Advanced Methodologies and Future Research Directions in Zinc Bis Iodomethanide Chemistry
Development of Novel Reagent Variations and Activation Methods
The reactivity of the zinc carbenoid, formed from diiodomethane (B129776) and zinc, is critically dependent on the nature and activation state of the zinc metal. Traditional methods often employ a zinc-copper couple (Zn/Cu) to enhance reactivity. A significant advancement was the Furukawa modification, which utilizes diethylzinc (B1219324) (Et₂Zn) in place of metallic zinc, offering a more reliable and quantitative generation of the active carbenoid reagent. mdpi.com
Recent research has focused on creating more potent and versatile reagent systems through the use of additives.
Acidic Modifiers : The addition of specific acids can generate more reactive zinc carbenoids. For instance, combining diethylzinc, diiodomethane, and trifluoroacetic acid produces a highly nucleophilic carbenoid, (F₃CCO₂)ZnCH₂I, capable of cyclopropanating even electron-deficient alkenes. wikipedia.orgethz.ch Phosphoric acid derivatives have also been shown to generate zinc carbenoids with enhanced reactivity. ethz.ch
In Situ Activation : A process for the in-situ activation of zinc metal has been developed using a combination of iodine and a lithium halide in a medium polarity solvent. This method avoids the need for pre-formed, and often pyrophoric, organozinc reagents and can be performed on zinc granules, which are easier to handle and separate post-reaction.
Storable Carbenoids : Researchers have developed stable phosphate (B84403) carbenoids, such as (n-BuO)₂(O)OZnCH₂I, which can be prepared and stored in solution for extended periods at low temperatures. researchgate.net This storable reagent demonstrated high efficacy in cyclopropanating a wide range of alkenes, offering significant practical advantages over the in-situ preparation of highly reactive species. researchgate.net
These methodologies are summarized in the table below, highlighting the evolution from classical to modern reagent systems.
| Activation/Reagent System | Key Components | Characteristics |
| Classical Simmons-Smith | Zn(Cu), CH₂I₂ | Heterogeneous, reactivity can be variable. ethz.ch |
| Furukawa Modification | Et₂Zn, CH₂I₂ | Homogeneous, more reliable and quantitative. mdpi.com |
| Acid-Modified Reagent | Et₂Zn, CH₂I₂, CF₃COOH | Generates highly reactive (F₃CCO₂)ZnCH₂I, effective for electron-poor alkenes. wikipedia.orgethz.ch |
| Storable Phosphate Carbenoid | (n-BuO)₂(O)POH, Et₂Zn, CH₂I₂ | Forms a stable carbenoid that can be stored in solution. researchgate.net |
Exploration of Interplay with Other Metal Centers (e.g., Bimetallic Systems)
The reactivity and selectivity of zinc carbenoids can be significantly modulated through the introduction of a second metal center, leading to bimetallic or co-catalyzed systems. This approach can enhance reaction rates, alter selectivity, and even enable new transformations that are not feasible with zinc alone.
A prime example is the use of cobalt catalysts in conjunction with the standard Simmons-Smith reagents (CH₂Br₂/Zn). nih.gov This Co/Zn bimetallic system demonstrates unique regioselectivity in the cyclopropanation of polyenes, favoring the sterically least hindered double bond. nih.gov Mechanistic studies suggest the formation of a heterobimetallic carbenoid species containing both cobalt and zinc, which is the catalytically relevant intermediate responsible for the observed selectivity. nih.gov This contrasts with traditional zinc-only systems where selectivity is often directed by nearby functional groups. ethz.ch
Lewis acids represent another avenue for bimetallic interplay. The rate of the Simmons-Smith reaction is known to be accelerated by the presence of Lewis acidic species like ZnX₂, a byproduct of the reaction itself. nih.gov This has been extended to other Lewis acids; for example, catalytic amounts of Me₂AlCl have been shown to mediate cycloisomerization reactions to form cyclopropanes. ethz.ch Similarly, lanthanide triflates like La(OTf)₃ can catalyze the nucleophilic attack of an olefin onto an activated epoxide to generate a cyclopropane (B1198618) derivative. ethz.ch These examples highlight a general principle where a second metal center can act as a Lewis acid to activate one of the substrates, facilitating the reaction with the zinc carbenoid.
The concept of cooperative bimetallic catalysis is further illustrated in other organometallic transformations. For instance, a Cu/Mn bimetallic system was developed for carbonylative coupling reactions, where each metal participates in a distinct, co-dependent catalytic cycle. rsc.org While not a cyclopropanation, this system exemplifies the sophisticated reaction mechanisms that can be engineered through the rational combination of different metal centers.
Integration into Complex Synthetic Sequences (e.g., Cascade and Multicomponent Reactions)
The reliable and often stereospecific nature of reactions involving zinc bis(iodomethanide) and its derivatives makes it an excellent candidate for incorporation into complex synthetic strategies like cascade and multicomponent reactions. These processes, which form multiple chemical bonds in a single operation without isolating intermediates, offer significant gains in efficiency and atom economy.
Zinc-catalyzed multicomponent reactions have been developed to construct complex molecular architectures. For example, a three-component coupling of 1,3-dicarbonyl compounds, 2-alkynals, and alkenes, catalyzed by zinc salts, provides access to furyl-substituted cyclopropane derivatives. researchgate.net This process involves a sequence of a Knoevenagel condensation, cyclization to form a zinc furyl carbene intermediate, and a final cyclopropanation with the alkene. researchgate.netchim.it
Cascade reactions initiated by or incorporating a Simmons-Smith type cyclopropanation are also powerful tools in total synthesis. In the synthesis of the natural product naupliolide, a standard Simmons-Smith cyclopropanation was followed by a samarium(II) iodide-initiated radical cascade reaction to construct a complex polycyclic core. rsc.org Another elegant example involves a transition-metal-mediated cascade where an organozinc carbenoid is a key component in a multicomponent reaction that generates bicyclo[1.1.0]butane intermediates, ultimately leading to novel C,C-dicyclopropylmethylamines. nih.gov
These examples demonstrate that the chemistry of zinc carbenoids is not limited to simple cyclopropanations but can be strategically integrated into elaborate reaction sequences, enabling the rapid assembly of complex molecular frameworks.
Frontier Research in Stereochemical Control (e.g., Dynamic Kinetic Resolution)
While dynamic kinetic resolution (DKR) involving zinc bis(iodomethanide) is not a widely documented specific application, the overarching goal of DKR—the conversion of a racemate into a single enantiomer in high yield—is part of the broader frontier of stereochemical control in zinc carbenoid chemistry. The most significant advances in this area have been in the development of catalytic asymmetric Simmons-Smith reactions. nih.gov
This is achieved by introducing chiral information into the reaction system, which directs the cyclopropanation to one face of the prochiral alkene. The primary strategies involve the use of stoichiometric chiral auxiliaries or, more powerfully, catalytic amounts of chiral ligands. acsgcipr.orgnumberanalytics.com
Chiral Ligands : A variety of C₂-symmetric chiral ligands have been developed that coordinate to the zinc center and create a chiral environment around the reactive carbenoid. One of the most successful and widely applied systems is the dioxaborolane ligand developed by Charette, which is readily prepared from tartaric acid derivatives. acs.orgcdnsciencepub.com This ligand enables highly enantioselective cyclopropanation of allylic alcohols. acs.orgresearchgate.net Other classes of ligands, such as chiral aziridine-phosphines, have also shown high catalytic activity, affording cyclopropanated products in high yields and with excellent enantiomeric excess (ee), sometimes exceeding 90%. mdpi.comresearchgate.net
Mechanism of Stereocontrol : Computational studies, using density functional theory (DFT), have provided insight into the origins of stereoselectivity. acs.org With the Charette dioxaborolane ligand, the system forms a chiral complex where the zinc is bonded to the CH₂I group and coordinated by the allylic alcohol's oxygen and two oxygen atoms from the ligand. acs.org The enantioselectivity arises from a combination of factors in the cyclopropanation transition state, including torsional strain and allylic strain, which destabilize the pathway leading to the minor enantiomer. acs.org
The development of asymmetric cyclopropanation using gem-dizinc carbenoids has further expanded the scope, allowing for the synthesis of 1,2,3-trisubstituted cyclopropanes with high enantio- and diastereoselectivity. nih.gov This frontier research continues to refine ligand design and reaction conditions to achieve ever-higher levels of stereocontrol for a broader range of substrates, making it a cornerstone of modern asymmetric synthesis. scholaris.ca
Q & A
Q. Which characterization techniques are critical for confirming the structure and stability of Zinc bis(iodomethanide)?
- Methodological Answer: Use X-ray crystallography for structural confirmation and thermal gravimetric analysis (TGA) to assess decomposition patterns (e.g., residual mass at each thermal step). Compare experimental melting points with calculated values (e.g., C2: 140–142°C observed vs. 143.1°C theoretical) . Pair with spectroscopic methods (e.g., UV-Vis, IR) to verify ligand bonding .
Advanced Research Questions
Q. How does Zinc bis(iodomethanide) perform as a catalyst in transesterification reactions, and what factors influence its recyclability?
- Methodological Answer: Evaluate catalytic efficiency by testing substrate scope (e.g., primary vs. tertiary alcohols) under controlled conditions (temperature, solvent). Assess recyclability by monitoring yield drop after multiple cycles (e.g., ≤5% activity loss after 5 cycles). Use kinetic studies to identify rate-limiting steps and ligand dissociation risks .
Q. What experimental strategies resolve contradictions in thermal decomposition data for Zinc bis(iodomethanide)?
- Methodological Answer: Address discrepancies (e.g., C5 residual mass: 77.26% vs. 31.15% in successive steps) by repeating experiments under standardized conditions (heating rate, atmosphere). Use differential scanning calorimetry (DSC) to detect phase transitions and compare with literature. Apply error analysis (e.g., ±0.5% mass loss tolerance) to distinguish artifacts from intrinsic properties .
Q. How can computational modeling complement experimental data in predicting Zinc bis(iodomethanide)’s reactivity?
- Methodological Answer: Employ density functional theory (DFT) to simulate ligand-zinc interactions and reaction pathways. Validate models against experimental XRD bond lengths (e.g., Zn–I distances) and spectroscopic data. Use molecular dynamics to predict thermal stability under varying conditions .
Methodological Best Practices
Q. What are key considerations for designing reproducible experiments with Zinc bis(iodomethanide?
- Guidelines:
- Document reaction parameters (e.g., ligand:zinc ratio, solvent purity) to ensure reproducibility.
- Include control experiments (e.g., ligand-free systems) to isolate catalytic effects.
- Report uncertainties in measurements (e.g., TGA mass loss ±0.1%) and use statistical tools (e.g., ANOVA) to validate significance .
Q. What strategies enhance literature review rigor for Zinc bis(iodomethanide studies?
- Guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
